Cas no 2229163-75-9 (2-1-(4-phenylphenyl)cyclopropylethan-1-amine)

2-1-(4-フェニルフェニル)シクロプロピルエタン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、シクロプロパン環とビフェニル構造を有する特異な骨格を持ち、医薬品や機能性材料の開発において有用な特性を示します。特に、剛直なシクロプロパン環が分子の立体配座を制限することで、標的タンパク質との選択的な相互作用が期待できます。また、アミン基を有するため、さらなる誘導体化が可能であり、多様な生物活性化合物の合成前駆体としての応用が注目されています。高い化学的安定性と合成の汎用性が特徴で、創薬研究分野での活用が期待されています。

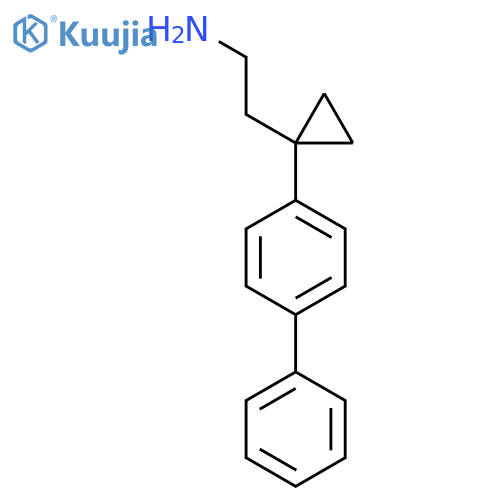

2229163-75-9 structure

商品名:2-1-(4-phenylphenyl)cyclopropylethan-1-amine

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(4-phenylphenyl)cyclopropylethan-1-amine

- EN300-1862847

- 2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine

- 2229163-75-9

-

- インチ: 1S/C17H19N/c18-13-12-17(10-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13,18H2

- InChIKey: MPPOORBSRIDYKM-UHFFFAOYSA-N

- ほほえんだ: NCCC1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 237.151749610g/mol

- どういたいしつりょう: 237.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862847-1.0g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1862847-0.5g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-0.25g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-1g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-2.5g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-10.0g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1862847-0.1g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-5.0g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1862847-5g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1862847-10g |

2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |

2229163-75-9 | 10g |

$4852.0 | 2023-09-18 |

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2229163-75-9 (2-1-(4-phenylphenyl)cyclopropylethan-1-amine) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量